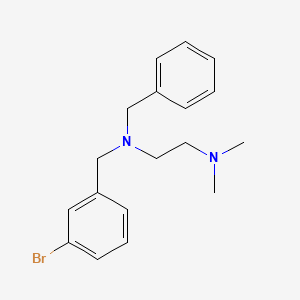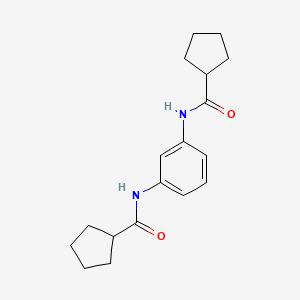
N,N'-1,3-phenylenedicyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,3-phenylenedicyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPPene belongs to the class of compounds known as NMDA receptor antagonists, which have been shown to have neuroprotective and anti-inflammatory effects.
Mecanismo De Acción
N,N'-1,3-phenylenedicyclopentanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor involved in synaptic plasticity and memory formation. By blocking the activation of NMDA receptors, this compound can prevent the influx of calcium ions into neurons, which can lead to cell death and damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving neuronal survival. It has also been found to have anti-convulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N'-1,3-phenylenedicyclopentanecarboxamide is its ability to cross the blood-brain barrier, making it an effective agent for treating neurological disorders. However, its potency and efficacy can vary depending on the experimental conditions, and it can be difficult to achieve consistent results. Additionally, the synthesis of this compound can be challenging and time-consuming.
Direcciones Futuras
There are several potential future directions for research on N,N'-1,3-phenylenedicyclopentanecarboxamide. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound in combination with other therapeutic agents to enhance its efficacy. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential side effects.
Métodos De Síntesis
N,N'-1,3-phenylenedicyclopentanecarboxamide can be synthesized through a multistep process starting from cyclopentadiene and benzaldehyde. The first step involves the formation of a diene intermediate, which is then subjected to a Diels-Alder reaction with maleic anhydride. The resulting product is then converted to this compound through a series of reactions involving reduction and amidation.
Aplicaciones Científicas De Investigación
N,N'-1,3-phenylenedicyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by preventing the overactivation of NMDA receptors, which can lead to excitotoxicity and neuronal damage. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[3-(cyclopentanecarbonylamino)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(13-6-1-2-7-13)19-15-10-5-11-16(12-15)20-18(22)14-8-3-4-9-14/h5,10-14H,1-4,6-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYJPUBBBRZYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)

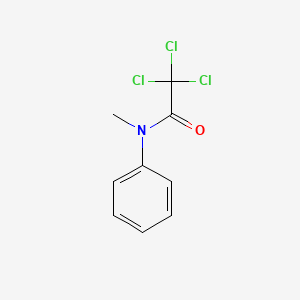
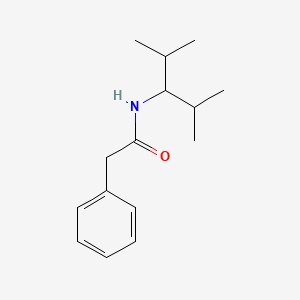

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
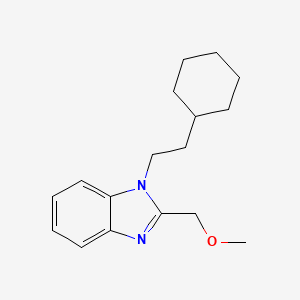
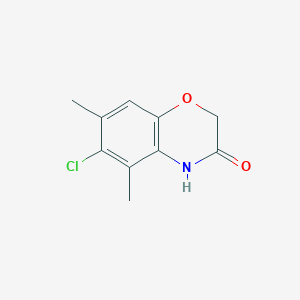
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)
